molecular formula C22H23N3O3 B2662226 1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole CAS No. 866017-56-3

1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole

Cat. No.: B2662226
CAS No.: 866017-56-3
M. Wt: 377.444
InChI Key: TWWILJHCLWPXSB-HZHRSRAPSA-N
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Description

1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of 1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole involves several steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the morpholino group and the 4-methylbenzoyl moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.

Scientific Research Applications

1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole can be compared with other similar compounds, such as:

Properties

IUPAC Name

[(E)-(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-7-9-17(10-8-16)22(26)28-23-15-19-18-5-3-4-6-20(18)24(2)21(19)25-11-13-27-14-12-25/h3-10,15H,11-14H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWILJHCLWPXSB-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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